![molecular formula C8H14N2O3 B146298 (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid CAS No. 112558-45-9](/img/structure/B146298.png)
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid
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Overview
Description
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Biological Activity
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid, also known as a pyrrolidine derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a pyrrolidine ring, which is known to influence its biological interactions. The specific stereochemistry at the chiral center plays a crucial role in determining its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate physiological processes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antitumor Activity : A study explored the synthesis of conjugates involving this compound and evaluated their cytotoxicity against mouse lymphoma cells. Results indicated that derivatives exhibited significant antitumor activity, with some compounds showing IC50 values comparable to established chemotherapeutics like temozolomide .
- Antimicrobial Properties : Research highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined, showcasing its potential as an antimicrobial agent .
- Plant Growth Promotion : In vitro experiments demonstrated that the application of the compound significantly increased root and shoot lengths in Allium tuberosum, indicating its role as a plant growth promoter .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrrolidine ring and carboxamide group can enhance or diminish biological activity. For instance:
- Substituents on the pyrrolidine ring have been shown to affect enzyme binding affinity.
- Variations in the carboxamide moiety can alter the compound's solubility and bioavailability, impacting its therapeutic efficacy.
Scientific Research Applications
Medicinal Chemistry
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid has been investigated for its role in developing novel pharmaceuticals. Its structural similarity to amino acids allows it to be used as a building block in peptide synthesis and drug design.
Case Study: Anticancer Properties
Recent studies have highlighted the potential of this compound in targeting specific cancer pathways. For instance, research on proteolysis-targeting chimeras (PROTACs) has shown that derivatives of this compound can selectively degrade mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC) .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems has been explored in neuropharmacological studies. Its structural characteristics suggest potential interactions with receptors involved in neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective effects against oxidative stress in neuronal cells, suggesting a role in treating conditions like Alzheimer's disease .
Biochemistry
In biochemical applications, this compound serves as an important intermediate in synthesizing biologically active molecules. Its ability to form stable complexes with enzymes and receptors makes it a valuable tool for studying enzyme kinetics and protein interactions.
Case Study: Enzyme Inhibition
Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for metabolic disorders .
Table 1: Summary of Applications
Application Area | Specific Use Cases | References |
---|---|---|
Medicinal Chemistry | Anticancer drug development | |
Neuropharmacology | Neuroprotective effects | |
Biochemistry | Enzyme inhibition studies |
Properties
IUPAC Name |
3-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCOTPJCVREEI-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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